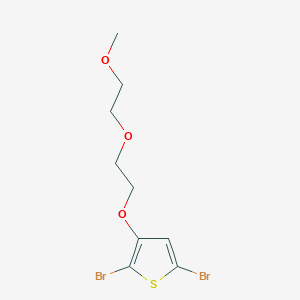

2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene

Description

Contextualization within Conjugated Polymer Chemistry and Organic Electronic Materials

Conjugated polymers, or "synthetic metals," are organic macromolecules with a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and consequently, electrical conductivity. These materials are at the forefront of research for applications such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic thin-film transistors (OTFTs). jocpr.com The properties of these polymers can be finely tuned by modifying their constituent monomer units.

2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene serves as a crucial monomer in this context. The bromine atoms at the 2 and 5 positions of the thiophene (B33073) ring are reactive sites, enabling polymerization through various cross-coupling reactions to form long, conjugated polymer chains. rsc.org The resulting polythiophenes are a class of polymers that have been extensively studied for their promising electronic and optical properties. jocpr.com

Significance of Thiophene Derivatives as Building Blocks for High-Performance Materials

Thiophene-based polymers are among the most promising classes of conjugated polymers due to their excellent chemical stability, high charge carrier mobilities, and tunable electronic properties. The electronic structure of the thiophene ring can be readily modified by introducing different functional groups, thereby influencing the final properties of the polymer.

The incorporation of substituents at the 3-position of the thiophene ring is a common strategy to enhance the performance of these materials. For instance, the introduction of electron-donating alkoxy groups can lead to polymers with optical absorption at longer wavelengths. This is attributed to both the electron-donating effect of the alkoxy group and the potential for a more coplanar polymer backbone, which can result in smaller band gaps. jocpr.com Polymers with smaller band gaps are desirable as they can absorb a broader range of the solar spectrum, making them more efficient in photovoltaic applications. jocpr.com

Rationale for the Specific Oligo(ethylene glycol) Side Chain Design in Monomer Synthesis

The design of the side chains attached to the conjugated polymer backbone is a critical aspect of molecular engineering. While simple alkyl side chains are often used to improve solubility, oligo(ethylene glycol) (OEG) side chains, such as the 2-(2-methoxyethoxy)ethoxy group in the title compound, offer a range of unique advantages.

OEG side chains are known to:

Enhance Solubility: They can improve the solubility of the resulting polymers in more environmentally friendly and cost-effective polar solvents. rsc.org

Influence Molecular Packing: The replacement of bulky alkyl groups with flexible, linear OEG chains can alter the molecular arrangement of the polymers, including the π-π stacking distance, crystallinity, and packing orientation. This can change the crystallization behavior and potentially lead to different packing motifs, such as a shift from edge-on to face-on orientation, which can be beneficial for certain device architectures. rsc.orgntu.edu.tw

Promote Ionic Conductivity: The polar nature of the OEG chains can facilitate ion transport, making polymers derived from these monomers suitable for applications in organic electrochemical transistors (OECTs) and other bioelectronic devices. nsf.gov

Improve Biocompatibility: The hydrophilic nature of OEG chains can enhance the biocompatibility of the final material, a crucial factor for applications in biological sensing and interfaces.

The specific "2-(2-methoxyethoxy)ethoxy" chain represents a short OEG chain, and research has shown that the length of the OEG side chain is a critical parameter. Shorter chains can lead to more ordered polymer structures, which is often beneficial for charge transport. acs.orgnih.gov Therefore, the design of this particular side chain is a deliberate choice to balance solubility, electronic properties, and structural organization.

Overview of Research Trajectories and Academic Significance for this compound

The synthesis of this compound has been reported as an important step in expanding the scope of polythiophenes with alkoxy groups at the 3-position. jocpr.com Research involving this and similar monomers is focused on several key areas:

Development of Mixed Ionic-Electronic Conductors: A primary research direction is the development of materials for OECTs, where the oligo(ethylene glycol) side chains play a crucial role in enabling ionic conduction within the polymer film. nsf.gov

Structure-Property Relationship Studies: Researchers are actively investigating how the length and composition of the OEG side chains influence the trade-off between ionic and electronic conductivity. Studies on similar polythiophenes have shown that increasing the oxygen content in the side chain can enhance ionic conductivity but may decrease electronic conductivity. nsf.gov

Thermoelectric Applications: The influence of OEG side-chain length on the thermoelectric properties of polythiophenes is another area of interest. Shorter side chains have been found to result in more ordered thin films upon doping, leading to higher electrical conductivity and promising thermoelectric power factors. acs.orgnih.gov

Novel Synthesis Methods: Efficient and high-yield synthetic routes to produce this compound and related monomers are continuously being explored to make these materials more accessible for research and potential commercialization. jocpr.com

The academic significance of this compound lies in its role as a versatile building block that allows for systematic studies into the fundamental principles governing the behavior of conjugated polymers. By providing a platform to investigate the impact of side-chain engineering on the physical, electronic, and ionic properties of these materials, this compound contributes to the rational design of the next generation of organic electronic materials.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2O3S/c1-12-2-3-13-4-5-14-7-6-8(10)15-9(7)11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMDLJUUIYXCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530116-60-0 | |

| Details | Compound: Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |

| Record name | Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530116-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80889193 | |

| Record name | 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530116-59-7 | |

| Record name | 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530116-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dibromo-3-(2-(2-methoxyethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530116597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromo 3 2 2 Methoxyethoxy Ethoxy Thiophene Monomer

Regioselective Halogenation Strategies for Thiophene (B33073) Core Functionalization

The precise introduction of bromine atoms at the 2 and 5 positions of the thiophene ring is critical for subsequent polymerization reactions. This is typically achieved through electrophilic aromatic substitution, with N-bromosuccinimide (NBS) being the reagent of choice for its selectivity and milder reaction conditions compared to elemental bromine.

The regioselectivity of the bromination is directed by the electron-donating nature of the alkoxy group at the 3-position. This substituent activates the thiophene ring towards electrophilic attack, primarily at the adjacent alpha-positions (2 and 5). The synthesis of a related compound, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene, demonstrates a typical procedure where the thiophene derivative is treated with two equivalents of NBS in a solvent like tetrahydrofuran (B95107) (THF) at 0°C, leading to the desired 2,5-dibrominated product in high yield. jocpr.comrsc.org For the direct synthesis of the target compound, a similar strategy is employed, starting with 3-(2-(2-methoxyethoxy)ethoxy)thiophene.

Key factors influencing the regioselectivity and yield of the dibromination reaction include the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent. Aprotic solvents such as THF, chloroform, and acetonitrile (B52724) are commonly used. Maintaining a low temperature during the addition of NBS helps to control the reaction rate and minimize the formation of over-brominated or isomeric byproducts.

Table 1: Key Parameters in Regioselective Bromination of 3-Alkoxythiophenes

| Parameter | Typical Conditions | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | High selectivity for alpha-positions, safer handling than Br2. |

| Stoichiometry | 2.0 - 2.2 equivalents | Ensures complete dibromination of the thiophene core. |

| Solvent | Tetrahydrofuran (THF), Chloroform | Good solubility for reactants, relatively inert. |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions. |

Etherification and Alkylation Approaches for Side Chain Introduction

The introduction of the 2-(2-methoxyethoxy)ethoxy side chain is a pivotal step in the synthesis, imparting desirable solubility and morphological properties to the final polymer. The most common method for forming the ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

One plausible pathway involves the deprotonation of 3-hydroxythiophene with a strong base, such as sodium hydride (NaH), to form the corresponding sodium thiophenoxide. This nucleophile can then react with a suitable electrophile, such as 1-bromo-2-(2-methoxyethoxy)ethane, to form the desired ether linkage. The efficiency of this SN2 reaction is dependent on the reactivity of the alkyl halide and the steric hindrance around the reacting centers.

An alternative approach that has been documented for a similar structure involves the etherification of 3-thiophenemethanol (B153581). jocpr.com In this method, 3-thiophenemethanol is reacted with 2-[(methoxyethoxy)ethoxy]ethyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). jocpr.com This approach, however, results in a thiophene with a methylene (B1212753) group between the ring and the ether oxygen, a slight variation from the target compound.

Another potential, though less common, method for this type of C-O bond formation is the Ullmann condensation. This copper-catalyzed reaction can couple an aryl halide (like 3-bromothiophene) with an alcohol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications with soluble copper catalysts and ligands can allow for milder reaction conditions.

Multi-Step Synthesis Pathways and Intermediate Derivatization

A practical and documented multi-step synthesis for a closely related monomer provides a clear blueprint for obtaining 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene. jocpr.comrsc.org This can be adapted to a two-step process:

Synthesis of 3-(2-(2-methoxyethoxy)ethoxy)thiophene: This intermediate is synthesized via a Williamson ether synthesis. A procedure for a similar, longer-chain ether involves reacting 3-bromothiophene (B43185) with triethylene glycol monomethyl ether in the presence of sodium hydride in anhydrous dimethylformamide (DMF). rsc.org This demonstrates the feasibility of forming the ether linkage directly on the thiophene ring.

Dibromination of the Intermediate: The resulting 3-(2-(2-methoxyethoxy)ethoxy)thiophene is then subjected to dibromination. Following the established protocols for 3-alkoxythiophenes, the intermediate is dissolved in a suitable solvent like THF and cooled to 0°C. Two equivalents of NBS are then added portionwise, and the reaction is allowed to proceed to completion. The workup typically involves quenching the reaction, extraction with an organic solvent, and washing to remove succinimide (B58015) and any remaining salts. jocpr.com

Table 2: A Plausible Two-Step Synthesis Pathway

| Step | Reactants | Reagents | Product |

| 1. Etherification | 3-Bromothiophene, 2-(2-methoxyethoxy)ethanol | Sodium Hydride (NaH), Dimethylformamide (DMF) | 3-(2-(2-methoxyethoxy)ethoxy)thiophene |

| 2. Dibromination | 3-(2-(2-methoxyethoxy)ethoxy)thiophene | N-Bromosuccinimide (NBS), Tetrahydrofuran (THF) | This compound |

Optimization of Reaction Conditions for High Yield and Purity Monomer Production

Achieving high yield and, crucially, high purity of the final monomer is paramount for its successful use in polymerization. Impurities can act as chain terminators or introduce defects into the polymer backbone, detrimentally affecting the electronic properties of the resulting material.

Optimization of Etherification:

Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride are effective for deprotonating the alcohol or thiophenol. Anhydrous polar aprotic solvents like DMF or THF are preferred to ensure the solubility of the reactants and to avoid side reactions with protic impurities.

Temperature and Reaction Time: The reaction temperature is typically kept low initially during the deprotonation step to control the exothermic reaction and then may be raised to facilitate the nucleophilic substitution. Reaction times are monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion.

Optimization of Dibromination:

NBS Purity: The purity of NBS is important; it can be recrystallized if necessary to remove any succinimide or bromine impurities that could lead to side reactions.

Controlled Addition: Slow, portion-wise addition of NBS at low temperatures (e.g., 0°C) is crucial to manage the exothermicity of the reaction and to prevent the formation of mono-brominated or tri-brominated byproducts.

Solvent Selection: The solvent can influence the reactivity of NBS. Dichloromethane and acetonitrile are also effective solvents, and the optimal choice may depend on the specific substrate and desired reaction rate. researchgate.net

Reaction Monitoring: Careful monitoring of the reaction progress is essential to quench the reaction once the desired dibrominated product is formed, preventing further unwanted reactions.

Advanced Purification Techniques for this compound

The final purity of the monomer is a critical determinant of the performance of the resulting polymer. Standard purification methods are often supplemented by more advanced techniques to achieve the high purity required for electronic applications.

Column Chromatography: This is a fundamental purification step to separate the desired product from unreacted starting materials, mono-brominated intermediates, and other byproducts. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is optimized to achieve the best separation.

Recrystallization: If the monomer is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture is a powerful technique for removing small amounts of impurities. The process relies on the difference in solubility of the product and impurities at different temperatures. For liquid thiophenes, a specialized technique known as melt crystallization can be employed. google.com

Solvent Washing/Extraction: A series of aqueous and organic washes during the workup is essential to remove inorganic salts and soluble organic impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity levels (e.g., >99.9%), preparative HPLC can be utilized. This technique offers high-resolution separation and is particularly useful for removing isomers or impurities that are difficult to separate by conventional column chromatography. sielc.com

Activated Carbon Treatment: In some cases, treatment with activated carbon can be used to remove colored impurities or trace organic residues.

By carefully selecting and optimizing the synthetic route and employing rigorous purification techniques, high-purity this compound can be produced, enabling the synthesis of high-performance polymers for advanced electronic devices.

Polymerization Chemistry and Mechanistic Investigations of 2,5 Dibromo 3 2 2 Methoxyethoxy Ethoxy Thiophene

Transition-Metal-Catalyzed Cross-Coupling Polymerization Techniques

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, making them indispensable for the synthesis of conjugated polymers. For monomers like 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene, these methods involve the step-wise coupling of the monomer units, typically catalyzed by palladium or nickel complexes.

Stille coupling polymerization is a widely used method for synthesizing conjugated polymers due to its tolerance of a wide variety of functional groups and typically high yields. wiley-vch.de The reaction involves the coupling of an organostannane (organotin) compound with an organic halide, catalyzed by a palladium complex. wiley-vch.de For the polymerization of this compound, it would be polycondensed with a distannylated comonomer, such as a 2,5-bis(trimethylstannyl)thiophene derivative.

The catalytic cycle for Stille polymerization generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the dibromothiophene monomer, forming a Pd(II) intermediate.

Transmetalation: The organostannane comonomer transfers one of its organic groups to the Pd(II) complex, displacing a halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Commonly used catalyst systems for Stille polycondensation include Pd(PPh₃)₄ and Pd₂(dba)₃ in combination with phosphine ligands like P(o-tol)₃ or P(t-Bu)₃. wiley-vch.de The choice of catalyst, ligand, solvent, and temperature is critical for achieving high molecular weight and defect-free polymers. For instance, a comparison between classic Stille polymerization and a C-S activation-based method showed that Pd(PPh₃)₄ was the most efficient catalyst for the latter, with chlorobenzene being a suitable solvent for achieving higher molecular weight polymers due to better product solubility. nih.gov

Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, valued for its mild reaction conditions, commercial availability of reagents, and the generation of non-toxic boron-containing byproducts. nih.gov In this method, an organoboron compound (like a boronic acid or boronic ester) couples with an organic halide in the presence of a palladium catalyst and a base.

For the polymerization of this compound, two main strategies exist:

AA/BB Polycondensation: The dibromo-monomer is reacted with a diboronic acid or ester comonomer.

AB-type Monomer Polymerization: A monomer is synthesized that contains both a bromo and a boronic ester group on the same thiophene (B33073) ring.

The synthesis of the necessary boronate precursors is a key step. This can be achieved by reacting a brominated precursor with a diboron ester, such as bis(pinacolato)diboron, in a palladium-catalyzed borylation reaction.

Research on the closely related 2,5-dibromo-3-hexylthiophene provides insight into typical reaction conditions. nih.govmdpi.com Efficient coupling is often achieved using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base such as potassium phosphate (K₃PO₄), and a solvent system like 1,4-dioxane/water at elevated temperatures. nih.govmdpi.com

| Monomer | Comonomer/Reagent | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | Moderate to good | mdpi.comresearchgate.net |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 °C | Low to moderate | researchgate.net |

Kumada and Negishi couplings utilize highly reactive organomagnesium (Grignard reagents) and organozinc compounds, respectively. These methods often proceed under mild conditions and are typically catalyzed by nickel or palladium complexes. jagranjosh.com

A significant advancement in this area is the development of Kumada Catalyst-Transfer Polycondensation (KCTP) . researchgate.netrsc.org Unlike traditional step-growth polycondensations (like Stille and Suzuki), KCTP proceeds via a chain-growth mechanism. researchgate.netcmu.edu In this process, the catalyst (typically a Ni(II) complex) remains associated with a single growing polymer chain, "walking" along it as new monomers are added. This "living" characteristic allows for precise control over molecular weight, low polydispersity, and the synthesis of well-defined block copolymers. researchgate.net The polymerization is initiated by an aryl halide initiator, and the active catalyst is often generated in situ from an air-stable precursor like Ni(PPh₃)₂Cl₂. acs.org The kinetics of KCTP are influenced by the monomer structure; for example, monomers with bulkier side chains may exhibit different reactivity ratios and polymerization rates in copolymerizations. rsc.org

Similarly, Negishi Catalyst-Transfer Polycondensation (NCTP) has been developed for the synthesis of regioblock copolythiophenes. researchgate.net This method uses organozinc reagents and allows for the creation of polymers with distinct blocks of different regioregularity (e.g., head-to-tail vs. head-to-head/tail-to-tail), which can influence the material's self-assembly and electronic properties. researchgate.net

Direct Arylation Polymerization (DAP) Approaches for Thiophene Monomers

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. rsc.orgumn.edu DAP avoids the need to pre-functionalize one of the monomers with an organometallic group (organotin, organoboron, etc.), instead forming the C-C bond by coupling a C-H bond directly with a C-Br bond. beilstein-journals.org This reduces the number of synthetic steps and minimizes toxic metal waste.

The typical DAP reaction for a monomer like this compound would involve self-condensation, catalyzed by a palladium source like palladium(II) acetate (Pd(OAc)₂), often in the presence of a phosphine ligand, a base (e.g., K₂CO₃ or Cs₂CO₃), and a carboxylic acid additive like pivalic or neodecanoic acid. researchgate.net The carboxylic acid is believed to act as a proton shuttle in the C-H activation step. researchgate.net

Despite its advantages, a major challenge in DAP of 3-substituted thiophenes is controlling the regioselectivity. Undesired β-couplings can occur, disrupting the conjugation along the polymer backbone and negatively impacting material performance. However, significant progress has been made in optimizing reaction conditions to minimize these defects. researchgate.net

| Catalyst Loading (mol%) | Ligand/Additive | Temperature | Regioregularity (%) | Molecular Weight (kDa) | Reference |

|---|---|---|---|---|---|

| 1.0 | Neodecanoic acid | 90 °C | 86.5 | 13 | researchgate.net |

| 0.25 | Neodecanoic acid | 90 °C | 90.0 | 14 | researchgate.net |

| 0.25 | Neodecanoic acid | 70 °C | 93.5 | 20 | researchgate.net |

Electrochemical Polymerization (Electropolymerization) Principles and Methodologies

Electrochemical polymerization is a powerful technique for synthesizing conjugated polymer films directly onto a conductive substrate, which acts as the working electrode. scilit.com This method is particularly useful for creating thin, uniform films for applications in sensors, electrochromic devices, and coatings. mdpi.com

The mechanism of electropolymerization for thiophene monomers involves the following steps:

Oxidation: An electrical potential is applied, causing the thiophene monomer at the electrode surface to oxidize, forming a radical cation. researchgate.net

Dimerization: Two radical cations couple to form a dicationic dimer.

Propagation: The dimer, which has a lower oxidation potential than the monomer, is readily oxidized. It then couples with other radical cations or oligomers, causing the polymer chain to grow on the electrode surface. researchgate.net

Deprotonation: Protons are eliminated during the coupling steps, regenerating the aromaticity of the thiophene rings.

The properties of the resulting polymer film—such as thickness, morphology, and conductivity—are highly dependent on the polymerization conditions, including monomer concentration, solvent, supporting electrolyte, applied potential, and polymerization time. mdpi.com For some systems, introducing a small amount of a more easily oxidized species, like bithiophene or terthiophene, can significantly increase the rate of polymerization and lower the required potential. dtic.mil

Investigations into Polymerization Reaction Mechanisms and Kinetics

Understanding the reaction mechanism and kinetics is crucial for controlling polymer properties. For transition-metal-catalyzed polymerizations, a key distinction is between step-growth and chain-growth mechanisms. While Stille and Suzuki polymerizations are generally considered step-growth processes, where monomers and oligomers of all sizes react with each other throughout the reaction, Kumada and Negishi catalyst-transfer polymerizations are now understood to be chain-growth reactions. cmu.edu Kinetic studies, which often involve monitoring the increase in polymer molecular weight as a function of monomer conversion, can elucidate the operative mechanism. A linear relationship between molecular weight and conversion is a hallmark of a living, chain-growth polymerization. researchgate.net

For electrochemical polymerization, kinetic studies often involve analyzing the rate of polymer growth under different conditions. The rate of polymerization has been found to be first order with respect to the monomer concentration in the absence of additives. dtic.mil The mechanism is generally believed to proceed through the electrophilic substitution of radical cations onto neutral thiophene monomers. dtic.mil Techniques like cyclic voltammetry can be used to monitor the deposition of the polymer film in real-time by observing the increase in the redox currents with each potential cycle. dtic.mil

Control of Polymer Chain Length, Molecular Weight Distribution, and End-Group Functionalization

Control over the molecular weight, polydispersity index (PDI), and terminal functionalities of polymers derived from this compound is crucial for tailoring their properties for specific applications. This is typically achieved through living or controlled polymerization techniques, with Grignard Metathesis (GRIM) polymerization and other catalyst-transfer polycondensation methods being particularly effective for polythiophenes.

The living nature of these polymerizations allows for a predictable relationship between the number-average molecular weight (Mn) of the resulting polymer and the initial monomer-to-catalyst ratio. By carefully controlling this ratio, polymers with targeted chain lengths can be synthesized. For instance, in a chain-growth mechanism like Kumada catalyst-transfer polycondensation (KCTP), the molecular weight of the polymer can be predicted by the molar ratio of the monomer to the Ni(dppp)Cl2 catalyst. This controlled process also leads to polymers with a narrow molecular weight distribution, often reflected in a low PDI value (typically below 1.5), indicating a high degree of uniformity in the polymer chain lengths.

The following table illustrates the theoretical control over molecular weight and polydispersity that can be achieved in the polymerization of this compound by varying the monomer-to-catalyst ratio, based on principles of controlled polymerization of similar thiophene-based monomers.

| Entry | Monomer/Catalyst Ratio | Theoretical Mn ( g/mol ) | Expected PDI |

| 1 | 50:1 | 10,715 | < 1.5 |

| 2 | 100:1 | 21,430 | < 1.5 |

| 3 | 150:1 | 32,145 | < 1.5 |

| 4 | 200:1 | 42,860 | < 1.5 |

Note: The theoretical Mn is calculated based on the molecular weight of the repeating unit, Poly(3-[2-(2-methoxyethoxy)ethoxy]methylthiophene-2,5-diyl), which is approximately 214.29 g/mol .

End-group functionalization is another significant advantage of controlled polymerization techniques. The "living" nature of the polymer chain ends, where a catalyst moiety remains active, allows for quenching the polymerization with various electrophilic or Grignard reagents to introduce specific functionalities at the chain termini. cmu.edufigshare.com This in-situ functionalization is a versatile one-step method to produce end-capped polymers. figshare.com For polymers derived from this compound, this could involve quenching the reaction with reagents to introduce groups such as vinyl, hydroxyl, or carboxylic acid. cmu.edu Such functional end-groups are pivotal for subsequent reactions, like the formation of block copolymers or for anchoring the polymer to surfaces. nih.gov The choice of the quenching agent can lead to either monofunctionalized or difunctionalized polymers, depending on the reactivity of the agent and the nature of the catalyst at the chain end. figshare.com

Copolymerization Strategies Utilizing this compound

Copolymerization is a powerful strategy to combine the desirable properties of different monomers into a single polymeric material. This compound can be utilized in both random and block copolymerization schemes to create materials with tailored electronic, optical, and morphological characteristics.

Block Copolymers:

Block copolymers containing a poly(3-(2-(2-methoxyethoxy)ethoxy)thiophene) segment can be synthesized by the sequential addition of monomers in a living polymerization process. For example, block copolymers of 2,5-dibromo-3-dodecylthiophene and 2,5-dibromo-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene have been successfully synthesized. amazonaws.com This involves the initial polymerization of one monomer, followed by the introduction of the second monomer to the living polymer chains.

A series of all-conjugated polythiophene diblock copolymers with hydrophobic (hexyl) and hydrophilic (triethylene glycol) side chains have also been synthesized via a nickel-catalyzed quasi-living polymerization. researchgate.net The synthesis involves the preparation of the Grignard derivative of each monomer, followed by sequential polymerization. researchgate.net

The following table presents data on the molecular weight and polydispersity of such block copolymers.

| Copolymer | Monomer Feed Ratio (Hydrophobic:Hydrophilic) | Mn ( g/mol ) | PDI |

| P3HT-b-P3EGT | 60:40 | 15,200 | 1.25 |

| P3HT-b-P3EGT | 40:60 | 18,500 | 1.30 |

| P3HT-b-P3EGT | 20:80 | 22,100 | 1.35 |

Data adapted from studies on similar block copolymers. researchgate.net

Random Copolymers:

Random copolymers can be synthesized by the simultaneous addition of two or more different monomers to the polymerization reaction. For instance, a random copolymer of 3-hexylthiophene and 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene (P3HT-ran-P3TEGT) has been prepared using Kumada-Tamao catalyst-transfer condensation polymerization (CTCP) where the two monomers were added at the same time. mdpi.com This approach allows for a statistical distribution of the different monomer units along the polymer backbone, leading to properties that are an average of the constituent homopolymers.

The table below shows typical molecular weight and polydispersity data for a random copolymer synthesized from 3-hexylthiophene and 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene.

| Copolymer | Monomer Feed Ratio (P3HT:P3TEGT) | Mn ( g/mol ) | PDI |

| P3HT-ran-P3TEGT | 50:50 | 12,800 | 1.48 |

Data derived from studies involving the specified monomers. mdpi.com

These copolymerization strategies significantly broaden the scope of materials that can be developed from this compound, enabling the fine-tuning of their properties for advanced applications in organic electronics and beyond.

Structural Design Principles and Their Influence on Electronic Systems in Polymers Derived from 2,5 Dibromo 3 2 2 Methoxyethoxy Ethoxy Thiophene

Impact of Monomer Regioregularity on Polymer Chain Conformation and Packing

Regioregularity, which describes the consistency of the head-to-tail linkages between monomer units in the polymer backbone, is a crucial factor that dictates the morphology and electronic properties of poly(3-substituted-thiophene)s. spiedigitallibrary.org In polymers derived from 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene, a high degree of regioregularity is essential for achieving the planar backbone conformation necessary for efficient π-π stacking. This planarity facilitates intermolecular interactions and the formation of ordered, crystalline domains within the material.

Studies on analogous poly(3-alkylthiophene)s (P3HTs) have demonstrated that regioregular polymers (rr-P3HT) tend to fold into highly ordered conformations, whereas regiorandom polymers (rra-P3HT) adopt a wide variety of conformations, from highly ordered to isotropic. acs.org This difference arises because irregular head-to-head or tail-to-tail linkages introduce "kinks" in the polymer chain, disrupting the planarity and hindering close packing. nist.gov Consequently, regiorandom polymers are generally amorphous and exhibit poor charge transport properties. acs.org While a high degree of regioregularity promotes crystallinity, even small deviations can significantly impact the melting behavior and crystal domain size. nist.gov

The degree of regioregularity has a direct impact on the electronic properties. The ordered packing in regioregular polymers leads to a more delocalized electronic structure, resulting in a red-shifted optical absorption spectrum and improved charge carrier mobility. spiedigitallibrary.org In contrast, the disordered nature of regiorandom polymers leads to localized electronic states and significantly lower charge mobility.

| Property | Regioregular (rr) | Regiorandom (rra) | Reference |

|---|---|---|---|

| Chain Conformation | Highly ordered, planar | Disordered, wide variety of conformations | acs.org |

| Solid-State Packing | Crystalline domains, π-π stacking | Amorphous | acs.org |

| Optical Absorption | Red-shifted | Blue-shifted | spiedigitallibrary.org |

| Charge Carrier Mobility | Higher | Lower | acs.org |

Role of the Oligo(ethylene glycol) Side Chain in Modulating Intermolecular Interactions and Self-Assembly

The oligo(ethylene glycol) (OEG) side chain, -(CH₂CH₂O)₂CH₃, plays a multifaceted role in determining the properties of polymers derived from this compound. Unlike simple alkyl side chains, the OEG moiety introduces polarity, flexibility, and the potential for specific non-covalent interactions. bohrium.comrsc.org These characteristics significantly influence the polymer's solubility, morphology, and electronic and ionic conductivity.

The polar nature of the OEG side chains can enhance the solubility of the polymer in a wider range of solvents, including more environmentally friendly polar solvents. mdpi.com This is a significant advantage for solution-based processing techniques used in the fabrication of electronic devices. Furthermore, the polarity of the OEG chains can improve the miscibility of the polymer with dopants, which is crucial for tuning its electronic properties. acs.org

The flexibility of the OEG side chains can influence the self-assembly and packing of the polymer chains. While long, flexible side chains can sometimes disrupt crystalline packing, the oxygen atoms in the OEG units can participate in intramolecular S--O interactions with the thiophene (B33073) backbone. ossila.com These interactions can help to planarize the backbone, promoting effective π-π stacking and enhancing charge transport. The amphiphilic nature of OEG side chains can also be exploited to direct the self-assembly of the polymer at interfaces, leading to the formation of well-ordered two-dimensional structures. nih.gov

In the context of mixed ionic-electronic conductors (MIECs), the OEG side chains are particularly important for their ability to facilitate ion transport. rsc.org This property is essential for applications such as organic electrochemical transistors and bioelectronic devices. However, there is often a trade-off between ionic and electronic conductivity; modifications that enhance one may hinder the other. rsc.org Strategic design of the side chain, such as adjusting the distance of the oxygen atoms from the polymer backbone, can help to optimize both types of conduction. rsc.org

Theoretical Frameworks for Predicting Electronic Band Structure Tuning via Copolymerization

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of conjugated polymers. worldscientific.commdpi.com These computational methods allow for the in-silico design of new materials with tailored electronic band structures, which is crucial for applications in organic photovoltaics and light-emitting diodes.

By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a polymer, DFT can provide a good approximation of its band gap. gatech.edu This is particularly useful for predicting how the band gap will change upon copolymerization of this compound with other monomers. Copolymerization with electron-donating or electron-withdrawing units can effectively raise or lower the HOMO and LUMO levels, respectively, allowing for precise tuning of the band gap. nih.gov

Machine learning models, often trained on large datasets of DFT-calculated properties, are also emerging as powerful tools for the rapid prediction of polymer properties. nih.govrsc.org These models can identify quantitative structure-property relationships (QSPRs) that link molecular descriptors to electronic properties like the band gap, facilitating the high-throughput screening of new polymer structures. nih.gov

Influence of Side Chain Architecture on Solid-State Morphology and Crystallinity

The architecture of the side chains, including their length, branching, and chemical nature, has a profound impact on the solid-state morphology and crystallinity of conjugated polymers. digitellinc.comacs.org These factors influence how the polymer chains pack in the solid state, which in turn affects their electronic properties.

For polymers derived from this compound, the OEG side chain plays a critical role in this regard. The incorporation of flexible side chains generally enhances solubility but can also disrupt the ordered packing of the polymer backbones, potentially leading to a more amorphous morphology. acs.org However, as mentioned earlier, specific interactions involving the OEG side chains can counteract this effect.

Studies on other polythiophenes have shown that increasing the length of linear alkyl side chains can, in some cases, improve polymer-solvent interactions and lead to better dispersion in solution, which can influence the final solid-state morphology. rsc.org In contrast, bulky or branched side chains can introduce steric hindrance that twists the polymer backbone, disrupting π-π stacking and reducing crystallinity. acs.org

The interplay between the polymer backbone and the side chains can lead to complex, hierarchical structures. The competition between backbone ordering and side chain ordering can influence thermal transition temperatures and electronic properties like carrier mobility. digitellinc.com By carefully designing the side chain architecture, it is possible to control the degree of crystallinity and the orientation of the crystalline domains within a thin film, which is crucial for optimizing device performance. For instance, the incorporation of side chains can be used to tune a material from semicrystalline to completely amorphous. acs.orgresearchgate.net

| Side Chain Feature | Influence on Morphology and Crystallinity | Reference |

|---|---|---|

| Linear vs. Branched | Branched chains can introduce steric hindrance, disrupting packing and reducing crystallinity. | acs.org |

| Length | Longer side chains can improve solubility and influence interchain spacing. | rsc.org |

| Polarity (e.g., OEG) | Can lead to specific interactions that promote backbone planarity and influence self-assembly. | ossila.comnih.gov |

| Density | Densely packed side chains can enhance polymer-solvent interactions. | rsc.org |

Strategies for Enhancing Charge Transport Pathways within Polymeric Films

Efficient charge transport is a prerequisite for high-performance organic electronic devices. In polymers derived from this compound, enhancing charge transport pathways within thin films requires careful control over the material's molecular and supramolecular structure.

A primary strategy for improving charge transport is to promote a high degree of crystallinity and a favorable orientation of the polymer chains. As discussed, high regioregularity is fundamental to achieving the ordered, π-stacked structures that facilitate efficient intrachain and interchain charge hopping. acs.org Processing techniques such as solvent annealing, thermal annealing, and mechanical stretching can be employed to improve the crystallinity and alignment of the polymer films.

The OEG side chains can also be leveraged to enhance charge transport. By facilitating more intimate contact between the polymer and other components in a device, such as co-catalysts in photocatalytic systems, OEG side chains can improve charge transfer efficiency. nih.gov Furthermore, glycolated polymers have been shown to facilitate charge generation and suppress charge recombination, leading to higher yields of photogenerated charges with longer lifetimes. nih.govrola-flex.eu

Copolymerization is another powerful strategy for enhancing charge transport. By incorporating specific comonomers, it is possible to modulate the electronic properties of the polymer, such as the HOMO/LUMO levels, to create more favorable energy level alignment for charge injection and transport. The introduction of different monomer units can also influence the packing and morphology of the polymer, potentially creating more ordered domains for charge transport.

Finally, doping the polymer film with electron-accepting or electron-donating molecules is a common method to increase the charge carrier concentration and, consequently, the conductivity. The miscibility of the dopant with the polymer matrix, which can be enhanced by the polar OEG side chains, is a critical factor for achieving efficient doping. acs.org

Computational and Theoretical Investigations of 2,5 Dibromo 3 2 2 Methoxyethoxy Ethoxy Thiophene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict key properties such as molecular orbital energies, geometry, and the distribution of electrons. For 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene, DFT calculations are essential for understanding its potential as a monomer for conductive polymers.

The electronic properties of thiophene-based materials are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that determines the polymer's optical and electronic properties, including its color and conductivity. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can predict these energy levels with reasonable accuracy. researchgate.net

The substituents on the thiophene (B33073) ring significantly influence the electronic structure. The electron-donating nature of the 3-(2-(2-methoxyethoxy)ethoxy) side chain is expected to raise the HOMO energy level, which generally facilitates hole injection in electronic devices. Conversely, the electron-withdrawing bromine atoms at the 2 and 5 positions tend to lower both the HOMO and LUMO levels, which can enhance the material's stability in air. The interplay of these substituents allows for fine-tuning of the monomer's electronic properties. scienceopen.com

Table 6.1: Representative DFT-Calculated Electronic Properties of Substituted Thiophene Monomers Note: The following data are illustrative examples based on typical values for similar compounds and are intended to represent the type of information generated by DFT calculations. Specific values for this compound would require dedicated computation.

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

| 3-Hexylthiophene | B3LYP/6-31G(d) | -5.15 | -1.10 | 4.05 |

| 2,5-Dibromo-3-hexylthiophene | B3LYP/6-31G(d) | -5.60 | -1.85 | 3.75 |

| 3-Methoxythiophene | B3LYP/6-31G(d) | -5.05 | -0.95 | 4.10 |

| Illustrative: 2,5-Dibromo-3-alkoxythiophene | B3LYP/6-31G(d) | -5.50 | -1.70 | 3.80 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Polymer Chain Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For poly(this compound), MD simulations are crucial for understanding the conformational behavior of the polymer chain, which directly impacts the bulk material's morphology and properties.

These simulations model the interactions between atoms using force fields, which are sets of parameters that describe the potential energy of the system. By solving Newton's equations of motion, MD can track the trajectory of each atom, revealing how the polymer chains fold, twist, and interact with each other. This is particularly important for polythiophenes, where the dihedral angle between adjacent thiophene rings dictates the extent of π-orbital overlap and, consequently, the effective conjugation length.

The flexible 2-(2-methoxyethoxy)ethoxy side chains play a significant role in the polymer's dynamics and solid-state packing. MD simulations can elucidate how these side chains influence interchain spacing and ordering. For instance, simulations on poly(3-alkylthiophenes) have shown that side chain length and branching affect the polymer's ability to form ordered, crystalline domains which are essential for efficient charge transport. Similarly, the ether linkages in the side chain of the title compound may promote interactions with specific solvents or other components in a blend, a behavior that can be predicted and analyzed through MD.

MD simulations can also predict key physical properties like the glass transition temperature (Tg) and density of the amorphous polymer. By simulating the system at various temperatures, one can observe changes in chain mobility and packing efficiency, providing insights into the material's thermal and mechanical properties.

Theoretical Modeling of Charge Transport Mechanisms in Poly(this compound)

Understanding charge transport in conjugated polymers is fundamental to their application in electronic devices. Theoretical models, often combining quantum mechanics (QM) and molecular dynamics (MD), are employed to unravel the complex mechanisms governing how charges (holes or electrons) move through the material.

Theoretical models like Marcus theory are used to calculate the rate of charge hopping between molecular sites. The key parameters in this model are the electronic coupling between the sites (transfer integral), which depends on their distance and orientation, and the reorganization energy, which is the energy required to distort the molecular geometry upon charge transfer. These parameters can be calculated using DFT.

To simulate bulk charge mobility, results from QM calculations are often integrated into kinetic Monte Carlo (KMC) simulations. In this approach, a morphological model of the polymer film, sometimes generated from MD simulations, is used to define a network of hopping sites. The KMC algorithm then simulates the random walk of a charge carrier through this network, governed by the hopping rates calculated from Marcus theory. This multiscale modeling approach allows for the prediction of macroscopic charge mobility and provides insights into how it is affected by molecular packing, energetic disorder, and the presence of traps.

Prediction of Polymerization Energetics and Reaction Pathways

Computational chemistry can be used to predict the feasibility and selectivity of polymerization reactions. For this compound, a common and effective method for creating regioregular polythiophenes is Grignard Metathesis (GRIM) polymerization. rsc.orgcmu.edu DFT calculations can be employed to investigate the mechanism and energetics of this complex, catalyst-mediated reaction.

The GRIM polymerization of a 2,5-dihalo-3-substituted thiophene involves several key steps, including Grignard reagent formation, transmetalation to a nickel or palladium catalyst, and reductive elimination to form a new C-C bond between monomers. rsc.orgresearchgate.net Computational studies on analogous systems, such as 2,5-dibromo-3-butylthiophene, have explored the entire energy profile of these steps. researchgate.net

These calculations can determine the activation energies and reaction enthalpies for different potential reaction pathways, such as head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. It is generally found that HT coupling is kinetically and thermodynamically favored, explaining the high regioregularity achieved with this synthetic method. rsc.org The calculations can quantify the steric and electronic effects of the side chain and the catalyst ligands on the transition states, providing a rationale for catalyst selection and reaction conditions. For instance, the activation energy for the solid-state polymerization of a similar dihalothiophene derivative has been calculated to be approximately 26 kcal/mol. pkusz.edu.cnacs.org

Table 6.2: Illustrative Calculated Energetics for Key Polymerization Steps (GRIM Method) Note: This data is based on computational studies of analogous 2,5-dibromo-3-alkylthiophenes and serves as an example of the energetic parameters that can be predicted.

| Reaction Step | System | Calculated Parameter | Illustrative Value (kcal/mol) |

| Transmetalation | Ni-catalyzed dimer | Free Energy Barrier (ΔG‡) | 10 - 15 |

| Reductive Elimination (HT) | Ni-catalyzed dimer | Free Energy Barrier (ΔG‡) | 5 - 10 |

| Reductive Elimination (HH) | Ni-catalyzed dimer | Free Energy Barrier (ΔG‡) | 15 - 20 |

| Overall Reaction | Monomer to Dimer (HT) | Reaction Free Energy (ΔGrxn) | -20 to -25 |

In Silico Screening of New Monomer and Polymer Designs

The vast chemical space of possible thiophene derivatives offers countless opportunities for new materials, but synthesizing and testing each one is impractical. In silico screening, or high-throughput virtual screening (HTVS), uses computational methods to rapidly evaluate large libraries of virtual compounds, identifying promising candidates for synthesis. nih.govresearchgate.net

This approach typically involves a tiered screening process. In the first tier, low-cost computational methods, such as semi-empirical or density functional tight-binding (DFTB) methods, are used to predict fundamental properties like the HOMO-LUMO gap for thousands of candidate monomers. nih.govacs.org These methods allow for a rapid assessment of whether a material is likely to have a desirable band gap for a specific application, such as organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). nih.govnih.gov

Promising candidates from the initial screening are then subjected to more accurate, but computationally expensive, DFT and TD-DFT (Time-Dependent DFT) calculations to refine predictions of their electronic and optical properties. Structure-property relationships can be established, guiding the design of new monomers. For example, screening could explore the effect of different lengths or compositions of the ether side chain, or the replacement of bromine with other halogens, on the final polymer's properties. researchgate.net

Applications Research and Device Integration Methodologies Utilizing Polymers of 2,5 Dibromo 3 2 2 Methoxyethoxy Ethoxy Thiophene

Organic Photovoltaic (OPV) Device Architectures and Active Layer Fabrication Techniques

While the primary polymer from 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene is not a primary light absorber for the active layer, its derivatives are crucial as interfacial layers in OPV devices. sigmaaldrich.com Specifically, sulfonated versions of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) are utilized as a hole transport layer (HTL) in organic solar cells. sigmaaldrich.com

The typical OPV device architecture incorporating this material is the bulk heterojunction (BHJ) cell. nih.gov In this structure, the sulfonated polythiophene HTL is deposited onto a transparent conductive electrode, such as indium tin oxide (ITO), before the deposition of the photoactive BHJ layer (e.g., a P3HT:PCBM blend). nih.govmdpi.com The function of the HTL is multifaceted: it smooths the surface of the ITO, provides an ohmic contact for efficient hole extraction from the donor material in the active layer, and blocks electrons from reaching the anode, thereby reducing recombination losses. mdpi.comsemanticscholar.org

Fabrication of the HTL is typically achieved through solution processing techniques. An aqueous dispersion of the sulfonated poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) is spin-coated onto the ITO substrate, followed by a thermal annealing step to remove residual solvent and form a uniform, conductive thin film. sigmaaldrich.commdpi.com The subsequent active layer is then deposited from an organic solvent, which does not dissolve the underlying HTL, ensuring a well-defined multilayer structure. mdpi.com The incorporation of this HTL has been shown to improve the power conversion efficiency (PCE) of polymer solar cells by enhancing the open-circuit voltage (Voc) and fill factor (FF). semanticscholar.org

Organic Field-Effect Transistor (OFET) Device Design and Characterization Methodologies

Polymers of this compound are particularly interesting for a specialized type of transistor known as the organic electrochemical transistor (OECT). acs.orgresearchgate.net Unlike traditional OFETs where the gate electric field modulates conductivity, OECTs operate via electrochemical doping, where ions from an electrolyte penetrate the polymer bulk to modulate its oxidation state and, consequently, its conductivity. nih.gov The hydrophilic ethylene glycol side chains of P3MEET facilitate this ion injection and transport within the polymer film when operated in an aqueous environment. acs.org

A typical OECT device design consists of a source and drain electrode patterned on a substrate, with the polymer film defining the channel between them. A gate electrode is immersed in an electrolyte that is in contact with the channel. nih.gov When a gate voltage is applied, ions from the electrolyte are driven into the polymer film, leading to a significant change in the drain current. nih.gov

Characterization of these devices involves measuring the transfer characteristics (drain current vs. gate voltage) and output characteristics (drain current vs. drain voltage). Key performance metrics for OECTs include transconductance, which measures the device's signal amplification, and the volumetric capacitance, which relates to the efficiency of ion injection. acs.org For a related polymer with a slightly different spacer, P3MEEET, studies have shown a high volumetric capacitance of up to 242 ± 17 F/cm³. acs.org While P3MEET itself is largely amorphous, related crystalline derivatives have been studied in both OECTs and standard OFETs, revealing that increased crystallinity can enhance OFET mobility but decrease OECT mobility, highlighting the complex role of morphology in hydrated, ion-permeated films. acs.orgacs.org

Table 1: OFET/OECT Performance of Related Ethylene Glycol Substituted Polythiophenes

| Polymer | Device Type | Hole Mobility (cm²/V·s) | Volumetric Capacitance (F/cm³) |

|---|---|---|---|

| P3MEET | OECT | - | 80 ± 9 |

| P3MEEET (ethyl spacer) | OFET | 0.005 | - |

| P3MEEET (ethyl spacer) | OECT | - | 242 ± 17 |

Data sourced from acs.org

Integration into Light-Emitting Electrochemical Cells (LECs) and Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting devices, sulfonated derivatives of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) serve as a critical interfacial material, specifically as a hole injection layer (HIL) in OLEDs. sigmaaldrich.comsigmaaldrich.com An OLED is a solid-state device composed of several thin organic layers sandwiched between an anode and a cathode. oled.com When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. Light is produced in an emissive layer when these electrons and holes recombine. oled.com

The efficient injection of charge from the electrodes into the organic semiconductor layers is paramount for high-performance OLEDs. oled.com The sulfonated polythiophene HIL is placed between the transparent anode (ITO) and the hole transport layer (HTL). sigmaaldrich.com Its primary role is to reduce the energy barrier for hole injection by modifying the work function of the anode to better align with the energy levels of the HTL. sigmaaldrich.com This improved energy level alignment leads to lower operating voltages and enhanced device efficiency and lifetime. sigmaaldrich.com The material is processed from an aqueous solution, making it compatible with large-area printing techniques. sigmaaldrich.com Due to its properties, it is a key component in enabling efficient and stable OLEDs for display and lighting applications. sigmaaldrich.comsigmaaldrich.com

Table 2: Properties of Sulfonated Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) Ink for OLED/OPV Applications

| Property | Value |

|---|---|

| Work Function | -5.1 to -5.2 eV |

| Resistivity | 25 - 3,000 Ω·cm |

| pH | 2.2 - 2.8 |

| Surface Tension | 35 - 38 dynes/cm |

| Viscosity | 4 - 13 cP |

Data sourced from sigmaaldrich.comsigmaaldrich.com

Development of Sensing Platforms Based on Polymer-Analyte Interactions

The unique attributes of P3MEET and related polymers make them excellent candidates for chemical and biological sensors, particularly when integrated into an OECT architecture. researchgate.net The principle of OECT-based sensing relies on the modulation of the transistor's performance by a specific analyte. researchgate.net The device's amplification capability can translate small chemical or biological events into a large, measurable electrical signal.

Sensing platforms can be developed by functionalizing the gate electrode or the polymer channel itself with a recognition element (e.g., an enzyme, antibody, or DNA aptamer) that is selective for a target analyte. mdpi.com When the analyte binds to the recognition element, it can induce a change in the local ion concentration or create a change in the gate potential, which in turn modulates the doping level of the P3MEET channel and alters the drain current. Because OECTs operate in an aqueous environment, they are well-suited for biosensing applications in physiological fluids. researchgate.net Researchers have explored the use of OECTs based on various conducting polymers for detecting a wide range of analytes, including glucose, DNA, neurotransmitters, bacteria, and various ions. researchgate.netmdpi.com The high transconductance and low operating voltage of P3MEET-based OECTs make them particularly promising for developing sensitive, low-power, and portable diagnostic devices. acs.org

Thermoelectric Device Concepts and Fabrication Approaches

Thermoelectric generators convert waste heat directly into useful electrical energy. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. nih.gov Conducting polymers are of interest for thermoelectrics due to their intrinsically low thermal conductivity and the ability to tune their electrical properties through doping. nih.govqmul.ac.uk

While extensive data on the thermoelectric properties of P3MEET itself is not widely published, studies on similar conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) demonstrate the potential of this material class. nih.govresearchgate.net The concept for a P3MEET-based thermoelectric device would involve chemically doping the polymer to optimize its charge carrier concentration for a high power factor (the product of the Seebeck coefficient squared and electrical conductivity). The oligoether side chains could potentially lead to an even lower thermal conductivity than other polythiophenes, which would be beneficial for increasing ZT. qmul.ac.uk

Fabrication would involve solution-processing the doped polymer into thin films. Device architectures could consist of multiple polymer "legs" (p-type and n-type) connected electrically in series and thermally in parallel. Applying a temperature gradient across the device would generate a voltage. The flexibility and processability of the polymer could enable the fabrication of thermoelectric generators on unconventional, large-area, or flexible substrates. nih.gov

Advanced Solution Processing Techniques for Thin Film Deposition

A significant advantage of polymers derived from this compound is their processability from solution, which enables a variety of low-cost and large-area deposition techniques. sigmaaldrich.com

Spin Coating : This is the most common laboratory-scale technique used for depositing thin, uniform films of these polymers. sigmaaldrich.com A solution of the polymer is dispensed onto a substrate, which is then rotated at high speed to spread the liquid by centrifugal force, leaving behind a solid film after solvent evaporation. This method is widely used for fabricating the HIL/HTL in OLEDs and OPVs. sigmaaldrich.comnih.gov

Inkjet Printing : Formulations of sulfonated poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) have been developed as conductive inks suitable for inkjet printing. sigmaaldrich.com This technique allows for the direct, additive patterning of the polymer onto a substrate without the need for masks or photolithography. It offers precise control over the film's location and thickness and is a powerful tool for manufacturing complex device architectures.

Blade Coating (Doctor Blading) : In this technique, a blade is moved at a constant speed and height across a substrate, spreading a polymer solution into a uniform wet film. It is a scalable method suitable for roll-to-roll manufacturing, making it attractive for the high-throughput production of organic electronic devices like solar cells.

Gravure and Slot-Die Coating : These are also high-volume, roll-to-roll compatible techniques. sigmaaldrich.com Gravure printing uses an engraved cylinder to transfer the polymer ink to the substrate, while slot-die coating extrudes the solution through a narrow slit directly onto the moving substrate. Both methods are being explored for the commercial-scale fabrication of devices incorporating these functional polymer layers. sigmaaldrich.com

Strategies for Interface Engineering in Organic Electronic Devices

The performance of organic electronic devices is often dictated by the properties of the interfaces between different material layers (e.g., electrode-semiconductor or semiconductor-dielectric). postech.ac.krmdpi.com Polymers of this compound, particularly in their sulfonated form, are prime examples of materials used for interface engineering. sigmaaldrich.com

Strategies for interface engineering using these polymers include:

Work Function Modification : As a hole injection/transport layer in OLEDs and OPVs, the sulfonated polythiophene is deposited on the anode (ITO). mdpi.com It forms an interfacial dipole that effectively increases the anode's work function, reducing the energy barrier for hole injection or extraction and leading to improved device performance. sigmaaldrich.comscispace.com

Improved Interfacial Contact and Morphology : The polymer solution can planarize the often rough surface of the ITO electrode, preventing electrical shorts and ensuring uniform interfacial contact with the overlying active layer. mdpi.com This improved physical contact facilitates efficient charge transfer across the interface.

Charge Selectivity : By acting as an HTL, the polymer layer serves as a charge-selective contact. It efficiently transports holes while blocking electrons, preventing them from reaching the anode where they would recombine with holes non-radiatively, thus improving charge collection efficiency in solar cells and charge balance in OLEDs. scispace.com

Passivation of Surface States : In OFETs, the interface between the semiconductor and the gate dielectric is where charge transport occurs. postech.ac.kr The introduction of a thin polymer layer can passivate trap states on the dielectric surface that would otherwise hinder charge carrier mobility, leading to improved transistor performance. researchgate.net

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| P3MEET | Poly(3-(2-(2-methoxyethoxy)ethoxy)thiophene) |

| P3MEEET | Poly(3-(2-(2-methoxyethoxy)ethoxy)ethylthiophene) |

| P3HT | Poly(3-hexylthiophene) |

| PCBM / PC61BM | ucla.eduucla.edu-Phenyl-C61-butyric acid methyl ester |

| PEDOT | Poly(3,4-ethylenedioxythiophene) |

| ITO | Indium Tin Oxide |

Future Research Directions and Emerging Opportunities for 2,5 Dibromo 3 2 2 Methoxyethoxy Ethoxy Thiophene Chemistry

Exploration of Bioelectronic and Biocompatible Applications

The interface between electronics and biology is a rapidly expanding field, and polymers derived from 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene are prime candidates for bioelectronic applications. The oligo(ethylene glycol) side chain is well-known for its hydrophilicity and ability to reduce non-specific protein adsorption, which are critical for biocompatibility.

Future research will likely focus on leveraging these properties for devices that can function in physiological environments. A key area of exploration is the development of organic electrochemical transistors (OECTs). The performance of OECTs is dependent on the mixed ionic-electronic conduction of the polymer channel material. princeton.edursc.org The ether linkages in the side chain of the thiophene (B33073) monomer can facilitate ion transport, a crucial factor for high-performance OECTs used in biosensing. princeton.edu Investigations into how the specific length and structure of this side chain influence volumetric capacitance and charge carrier mobility will be essential for optimizing device performance. princeton.eduosti.gov

Further opportunities lie in the creation of advanced neural interfaces. acs.orgresearchgate.net Conductive polymers that are biocompatible can serve as coatings for neural electrodes, lowering impedance and improving signal transduction for both recording and stimulation. acs.org Research into polymers from this monomer could explore their long-term stability and ability to promote cell adhesion and integration with neural tissue, potentially leading to more effective and durable brain-computer interfaces. acs.orgresearchgate.net The ability to create biofunctional monomers opens pathways for tailoring biological responses and improving interactions with living tissue. google.com

| Potential Bioelectronic Application | Key Role of the (2-(2-methoxyethoxy)ethoxy) Side Chain | Research Objective |

| Organic Electrochemical Transistors (OECTs) | Facilitates ion transport and hydration, enhancing mixed ionic-electronic conductivity. princeton.edursc.org | Optimize side-chain length to balance ionic and electronic transport for maximum transconductance. princeton.eduosti.gov |

| Neural Electrode Coatings | Improves biocompatibility, reduces fouling, and lowers the electrode-electrolyte impedance. acs.org | Evaluate long-term electrochemical stability and cellular interaction for chronic implants. acs.org |

| Biosensors | Provides a hydrophilic matrix for enzyme or antibody immobilization and enhances signal transduction. nih.gov | Develop sensors with high sensitivity and selectivity for specific biological analytes. |

| Drug Delivery Systems | Can be functionalized to respond to biological stimuli for controlled release of therapeutics. | Design smart polymers that release payloads in response to specific pH or enzymatic triggers. |

Development of Novel Polymerization and Post-Polymerization Functionalization Methods

The synthesis of well-defined polymers from this compound is critical to controlling their properties. While traditional methods like Grignard Metathesis (GRIM) polymerization are effective, future research should focus on more advanced and sustainable techniques. cmu.edu

Direct Arylation Polymerization (DArP) has emerged as a greener alternative to conventional cross-coupling reactions, as it avoids the preparation of organometallic intermediates and reduces toxic waste. rsc.orgresearchgate.net A significant research direction will be the optimization of DArP conditions for this specific monomer to achieve high molecular weight, low defect concentration, and high regioregularity, which are crucial for charge transport. acs.orgacs.org The development of novel catalysts, including those based on earth-abundant metals like nickel, for the DArP of functionalized thiophenes is an active area of research. researchgate.net

Post-polymerization functionalization offers another powerful tool for tuning material properties without needing to synthesize a new monomer for each desired function. cmu.edu A polymer synthesized from the title compound could serve as a platform for further modification. For instance, the terminal methoxy group could potentially be replaced with other functionalities through selective cleavage and subsequent reaction. More versatile approaches could involve copolymerizing the monomer with another thiophene derivative that contains a reactive handle (e.g., an azide or alkyne), allowing for the use of "click" chemistry to attach a wide array of molecules after polymerization. rsc.org This strategy enables the creation of a library of materials with diverse functionalities from a single polymer backbone.

| Polymerization Method | Advantages | Future Research Goal |

| Direct Arylation Polymerization (DArP) | Atom-economical, reduces synthetic steps, more environmentally friendly. rsc.orgresearchgate.net | Optimize catalyst systems (e.g., Pd, Ni) to achieve high regioregularity and molecular weight with minimal defects. acs.orgresearchgate.net |

| Catalyst-Transfer Polycondensation (e.g., Ni-catalyzed) | Chain-growth mechanism allows for control over molecular weight and block copolymer synthesis. rsc.org | Develop living polymerization conditions for the monomer to enable precise synthesis of complex architectures. |

| Electrochemical Polymerization | Direct film deposition on electrodes, catalyst-free. acs.org | Control film morphology and porosity for applications in sensors and energy storage. acs.org |

| Post-Polymerization Modification | Allows for diversification of polymer functionality from a common precursor. cmu.edursc.org | Introduce orthogonal reactive groups for selective functionalization with biomolecules or nanoparticles. |

Integration into Hybrid Organic-Inorganic Material Systems

The combination of organic polymers with inorganic materials at the nanoscale creates hybrid systems with synergistic properties that surpass those of the individual components. Polymers derived from this compound are excellent candidates for the organic phase in such hybrids.

A significant area of opportunity is in perovskite solar cells (PSCs). bohrium.com Organic polymers are often used as hole-transporting materials (HTMs) that efficiently extract positive charges from the inorganic perovskite layer. mdpi.com The properties of the HTM are critical to device efficiency and stability. Research should be directed at synthesizing polymers from the title monomer and evaluating their energy level alignment with common perovskite formulations. mdpi.com The polar side chain may offer favorable interactions with the perovskite surface, potentially passivating defects and improving long-term device stability. pv-magazine.com